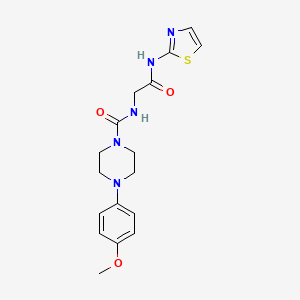![molecular formula C18H30N6O3S B14934143 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B14934143.png)
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as nucleophilic substitution, condensation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Wirkmechanismus
The mechanism of action of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to reduced cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine: Similar structure but different functional groups.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Shares the pyrimidine and sulfonamide groups but has a different overall structure.
Uniqueness
The uniqueness of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H30N6O3S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H30N6O3S/c1-14-13-15(2)20-18(19-14)23-7-5-16(6-8-23)17(25)22-9-11-24(12-10-22)28(26,27)21(3)4/h13,16H,5-12H2,1-4H3 |
InChI-Schlüssel |
FAAZBYSPKGPQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14934061.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14934075.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14934076.png)

![Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester](/img/structure/B14934080.png)
![N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934087.png)

![N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14934097.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934102.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14934112.png)
![1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B14934115.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B14934128.png)
![N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934148.png)

